3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of dichlorophenyl and bromophenyl groups attached to a triazole ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.
Attachment of the Bromophenyl Group: The bromophenyl group is attached through a thiolation reaction, where 4-bromobenzyl chloride reacts with a thiol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the halogenated aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell division or signal transduction.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-5-[(4-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine
- 3-(2,4-Dichlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine
- 3-(2,4-Dichlorophenyl)-5-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Uniqueness
3-(2,4-Dichlorophenyl)-5-[(4-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine stands out due to the presence of both dichlorophenyl and bromophenyl groups, which confer unique chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H11BrCl2N4S |
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Molecular Weight |
430.1 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H11BrCl2N4S/c16-10-3-1-9(2-4-10)8-23-15-21-20-14(22(15)19)12-6-5-11(17)7-13(12)18/h1-7H,8,19H2 |
InChI Key |
FWYKVICTBRLRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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